2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC14522493
Molecular Formula: C18H25NO5S
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO5S |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 2-[(4,5-dimethyl-3-propoxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H25NO5S/c1-4-9-24-18(23)14-10(2)11(3)25-16(14)19-15(20)12-7-5-6-8-13(12)17(21)22/h12-13H,4-9H2,1-3H3,(H,19,20)(H,21,22) |
| Standard InChI Key | GLKFRBLCHHSNLL-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2C(=O)O |
Introduction
2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound characterized by its unique molecular structure, which combines a thiophene ring with a cyclohexane backbone. This compound belongs to the category of carboxylic acids and amides, featuring both carboxylic acid and carbamoyl functional groups. The presence of these functional groups, along with a propoxycarbonyl group attached to the thiophene ring, enhances its solubility and reactivity in various chemical environments.
Synthesis
The synthesis of 2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multi-step organic synthesis techniques. Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.
Biological Activity and Potential Applications
Research into the biological activity of this compound indicates potential pharmacological properties. Compounds with similar structures have shown activity against various diseases. Interaction studies involving this compound focus on its binding affinity and interactions with biological targets such as enzymes and receptors. Techniques such as molecular docking and in vitro assays are commonly employed to assess these interactions.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-{[(2,2-Dimethylcyclopropyl)carbamoyl]}cyclohexane-1-carboxylic acid | Contains a cyclopropyl group; studied for similar biological activities. | |
| 2,2-Dimethylcyclohexane-1-carboxylic acid | Lacks the thiophene moiety; simpler structure but relevant in comparison. | |
| 4-Aminobenzenesulfonamide | Contains sulfonamide; significant in medicinal chemistry. |
The uniqueness of 2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid lies in its combination of a thiophene ring and cyclohexane framework, which is relatively rare among similar compounds. This structural complexity may contribute to distinct biological activities and interaction profiles that could be beneficial in drug development contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume